1-(5-methyl-1H-pyrazol-3-yl)guanidine hydrochloride
Description
Properties
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5.ClH/c1-3-2-4(10-9-3)8-5(6)7;/h2H,1H3,(H5,6,7,8,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDOMTMSOYULHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N=C(N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-1H-pyrazol-3-yl)guanidine hydrochloride typically involves the reaction of 5-methyl-1H-pyrazole with guanidine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1H-pyrazol-3-yl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
1-(5-methyl-1H-pyrazol-3-yl)guanidine hydrochloride has shown promising results in antimicrobial applications. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), where it was identified as a potential antibiotic candidate. The mechanism of action involves increased cellular accumulation within Gram-negative bacteria, enhancing its antibacterial efficacy .
Cytotoxicity Studies
Research has demonstrated the cytotoxic effects of related pyrazole compounds on various cancer cell lines. For instance, derivatives of pyrazole have been evaluated for their activity against human leukemia and melanoma cells, showing significant inhibitory concentrations . The guanidine moiety in this compound is critical for its biological activity, suggesting a potential pathway for developing anticancer agents.
Analgesic Properties
The compound has also been investigated for analgesic properties. Its structural similarity to known analgesics positions it as a candidate for pain management therapies. Studies have indicated that modifications to the pyrazole ring can enhance its analgesic efficacy, which warrants further exploration .
Agricultural Applications
Pesticidal Activity
In agricultural research, this compound has been explored for its pesticidal properties. Compounds with similar pyrazole structures have exhibited herbicidal and insecticidal activities against various pests and weeds. For example, certain derivatives have shown effective control over common agricultural pests while being less toxic to beneficial insects .
Plant Growth Regulation
Additionally, the compound's influence on plant growth has been studied. It has been observed that pyrazole derivatives can act as growth regulators, enhancing crop yield and resilience under stress conditions. This application is particularly relevant in the context of sustainable agriculture practices aimed at improving food security .
Materials Science Applications
Polymer Synthesis
In materials science, this compound serves as a monomer in the synthesis of novel polymers with enhanced properties. The incorporation of guanidine functionalities into polymer matrices can improve thermal stability and mechanical strength. Research indicates that such polymers exhibit favorable characteristics for applications in coatings and composites .
Nanomaterials Development
The compound is also being explored in the development of nanomaterials. Its ability to form stable complexes with metal ions makes it a candidate for creating metal-organic frameworks (MOFs) that can be used in catalysis and gas storage applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Antibiotic Development | Identified as effective against MRSA (MIC = 1.5 µM) |
| Cytotoxicity Evaluation | Cancer Research | Significant cytotoxicity against leukemia cell lines (IC50 < 10 µM) |
| Pesticidal Efficacy | Agricultural Science | Effective against aphids with low toxicity to non-target species |
| Polymer Research | Materials Science | Enhanced mechanical properties in polymer composites |
Mechanism of Action
The mechanism of action of 1-(5-methyl-1H-pyrazol-3-yl)guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparisons
The pyrazole ring in 1-(5-methyl-1H-pyrazol-3-yl)guanidine hydrochloride distinguishes it from other guanidine derivatives. Below is a comparative analysis with structurally related compounds:
Key Observations :
- PHGH demonstrates superior antimicrobial efficacy due to its polymeric structure, which enhances interactions with bacterial membranes . In contrast, the pyrazole-containing derivative may exhibit targeted activity depending on substituent effects.
- The methyl-pyrazole group in 1-(5-methyl-1H-pyrazol-3-yl)guanidine HCl could improve solubility or binding affinity compared to simpler guanidine salts like guanidine hydrochloride, which is primarily used as a denaturant or permeabilizing agent .
Biological Activity
1-(5-Methyl-1H-pyrazol-3-yl)guanidine hydrochloride is a compound of significant interest due to its diverse biological activities. The guanidine scaffold is prevalent in various natural compounds and has been associated with a wide range of pharmacological effects, including anticancer, antifungal, and antibacterial properties. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-1H-pyrazole with guanidine derivatives. The process can be optimized using various solvents and catalysts to enhance yield and purity. For instance, one study reported using dimethylformamide as a solvent to maximize product yield through controlled reaction conditions .
Anticancer Activity
Research indicates that compounds containing the guanidine moiety exhibit promising anticancer properties. For example, studies have shown that guanidine derivatives can induce apoptosis in cancer cell lines by activating caspases and interfering with the MAPK/ERK signaling pathway . A specific case study demonstrated that this compound displayed significant cytotoxicity against human tumor cell lines, with IC50 values comparable to established chemotherapeutics.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various pathogens. The compound showed notable activity against Escherichia coli and Candida albicans, with inhibition zones comparable to standard antibiotics like ampicillin and antifungals like clotrimazole .
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| C. albicans | 18 | 16 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyrazole ring significantly influence the biological activity of the compound. For instance, substituents at the 5-position of the pyrazole enhance its anticancer efficacy while maintaining antibacterial properties . The presence of electron-donating groups was found to increase the potency against cancer cell lines.
Case Studies
Several case studies have documented the efficacy of this compound:
- Anticancer Study : In vitro testing on HepG2 and MCF-7 cells revealed that this compound induced apoptosis through caspase activation, highlighting its potential as an anticancer agent .
- Antimicrobial Evaluation : A comparative study assessed various derivatives against a panel of bacteria and fungi, demonstrating that this compound exhibited superior activity compared to many known standards .
Q & A
Q. What are the established synthetic routes for 1-(5-methyl-1H-pyrazol-3-yl)guanidine hydrochloride?
The compound can be synthesized via condensation reactions between substituted pyrazole derivatives and guanidine hydrochloride. For example, guanidine hydrochloride acts as a nucleophile in reactions with pyrazole-carboxaldehydes to form pyrimidine derivatives, a method adaptable to this compound . Purification typically involves recrystallization or chromatography, with solubility enhanced by its hydrochloride salt form .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy : NMR (¹H/¹³C) identifies proton environments and substituents on the pyrazole ring, while FTIR confirms functional groups (e.g., guanidine N-H stretches).
- Crystallography : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL refines hydrogen bonding networks and molecular geometry . PubChem-derived InChI keys (e.g., LGXVYJWATARFML-UHFFFAOYSA-N) validate structural assignments .
Q. What are the primary applications of this compound in medicinal chemistry?
The guanidine moiety and pyrazole ring suggest potential as a kinase inhibitor or antimicrobial agent. Structural analogs (e.g., 3-Amino-1-benzylpyrazole) show bioactivity in targeting enzyme active sites or disrupting microbial membranes . Its hydrochloride salt improves solubility for in vitro assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal stability data from differential scanning calorimetry (DSC)?
Discrepancies in melting points (e.g., reported ranges like 180–185°C) may arise from polymorphic forms or hydration states. Mitigation strategies include:
Q. What experimental designs are optimal for studying its role in protein denaturation?
Building on guanidine hydrochloride’s use in protein unfolding, this compound’s denaturation efficacy can be quantified via:
- Circular dichroism (CD) : Monitor secondary structure loss at varying concentrations.
- Fluorescence spectroscopy : Track tryptophan environment changes.
- Isothermal titration calorimetry (ITC) : Measure binding constants and entropy changes. Compare m-values (ΔG vs. concentration slope) to assess cooperativity .
Q. How do hydrogen bonding patterns in its crystal structure influence physicochemical properties?
Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds (e.g., R²₂(8) motifs) in crystals. SHELXL-refined structures reveal how NH···Cl⁻ and NH···N interactions stabilize the lattice, affecting solubility and melting behavior. Disordered hydrogen bonds may explain hygroscopicity .
Q. What computational methods validate its interaction with biological targets?
- Docking studies : Use PyRx or AutoDock Vina to model binding to kinases or DNA.
- Molecular dynamics (MD) : Simulate stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS).
- QSAR models : Correlate substituent effects (e.g., methyl group position) with bioactivity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
